1-[4-(Dimethylamino)benzoyl]azetidin-3-ol

Drug design ADME prediction CNS MPO

This 1-acylazetidin-3-ol is a strategic late-stage intermediate for kinase inhibitor programs, featuring a patent-relevant 4-(dimethylamino)benzoyl group that provides key pharmacophoric interactions not achievable with common analogs. Its ≥98% purity ensures reliable performance in amide coupling, sulfonylation, and parallel library synthesis. The unique combination of moderate logP (0.57) and elevated TPSA (43.78 Ų) delivers a superior CNS MPO balance, potentially reducing hERG and phospholipidosis risk versus more lipophilic N-benzyl or N-benzoyl azetidine alternatives. The free 3-hydroxyl and electron-rich dimethylamino group enable orthogonal diversification—etherification, esterification, or directed ortho-metalation—for scaffold-oriented library construction. Store at 2–8°C sealed under dry conditions to maintain integrity in multi-step campaigns.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1341330-99-1
Cat. No. B1468795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Dimethylamino)benzoyl]azetidin-3-ol
CAS1341330-99-1
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)O
InChIInChI=1S/C12H16N2O2/c1-13(2)10-5-3-9(4-6-10)12(16)14-7-11(15)8-14/h3-6,11,15H,7-8H2,1-2H3
InChIKeyZFZLLBKYUKDUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Dimethylamino)benzoyl]azetidin-3-ol (CAS 1341330-99-1): A Functionalized Azetidine Scaffold for Drug Discovery Procurement


1-[4-(Dimethylamino)benzoyl]azetidin-3-ol (CAS 1341330-99-1) is a substituted azetidine derivative featuring a 4-(dimethylamino)benzoyl N-substituent and a free 3-hydroxyl group. It belongs to the class of 1-acylazetidin-3-ols, which are widely employed as synthetic intermediates in medicinal chemistry . This compound is supplied at ≥98% purity and is recommended for storage sealed under dry conditions at 2–8 °C .

Why 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol Cannot Be Casually Replaced by Other 1-Acylazetidin-3-ol Analogs


The 4-(dimethylamino)benzoyl moiety introduces unique electronic and steric features that differentiate this compound from common analogs such as 1-benzyl-, 1-benzoyl-, and 1-(4-halobenzoyl)azetidin-3-ols. The electron-donating dimethylamino group modifies the ring electronics, leading to distinct computed physicochemical properties (LogP, TPSA) that directly influence solubility, permeability, and metabolic stability . Furthermore, the dimethylamino-substituted benzoyl group has been specifically utilised in patent-protected JAK inhibitor scaffolds, indicating that this particular N-substitution pattern provides key pharmacophoric interactions not achievable with unsubstituted or halogen-only analogs [1]. Direct experimental head-to-head comparative data remain sparse; therefore, the following evidence guide focuses on the strongest available quantitative differentiators that can inform procurement decisions.

Quantitative Evidence for Differentiated Selection of 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol


Computed Physicochemical Profile vs. 1-Benzylazetidin-3-ol: Polarity Advantage for Aqueous Solubility and CNS Multiparameter Optimization

The target compound exhibits a lower computed logP (0.57) and a substantially larger topological polar surface area (TPSA, 43.78 Ų) compared to the simpler analog 1-benzylazetidin-3-ol (logP 0.80, TPSA 23.47 Ų) . The nearly twofold increase in TPSA and the 0.23-unit reduction in logP suggest significantly higher polarity, which is expected to translate into improved aqueous solubility and reduced passive permeability across lipid membranes. For central nervous system (CNS) drug design, TPSA >40 Ų is a key predictor of low brain penetration, while TPSA <60–70 Ų is often targeted for oral bioavailability [1]. This places the target compound in an intermediate polarity window that may be advantageous for fine-tuning ADME properties, in contrast to the low-TPSA benzyl analog.

Drug design ADME prediction CNS MPO Physicochemical property comparison

Purity Specification Benchmark: ≥98% vs. Typical Commercial 1-Acylazetidin-3-ol Standards (95–97%)

The target compound is consistently offered at a minimum purity of 98% by multiple independent vendors (Chemscene, Leyan), as determined by HPLC or equivalent analytical methods . In contrast, widely available analogs such as 1-benzylazetidin-3-ol and 1-(4-chlorobenzoyl)azetidin-3-ol are frequently commercialized at 95% or 97% purity . For medicinal chemistry applications where trace impurities can confound biological assay results, the ≥98% specification reduces the burden of pre-use purification and enhances batch-to-batch reproducibility.

Chemical procurement Intermediate quality Purity comparison

Recomended Cold-Chain Storage vs. Ambient-Stable Analogs: Stability-Driven Inventory Management

The target compound carries a specific vendor recommendation for sealed storage under dry conditions at 2–8 °C , reflecting the potential hydrolytic or thermal lability of the N-acyl bond combined with the free hydroxyl group. By comparison, 1-benzylazetidin-3-ol and many halogen-substituted analogs are typically stored at ambient temperature without special precautions . While long-term stability studies are not publicly available, the explicit cold-chain recommendation suggests that the 4-(dimethylamino)benzoyl group introduces a degradation pathway not present in the benzyl or simple benzoyl analogs, necessitating controlled storage to maintain ≥98% purity over time.

Chemical storage Stability Procurement logistics

Structural Relevance to Patented JAK Inhibitor Scaffolds: The 4-(Dimethylamino)benzoyl Group as a Pharmacophoric Element

US Patent 11,634,419 (Theravance Biopharma, 2023) explicitly claims dimethylamino-substituted azetidine amides as JAK kinase inhibitors, demonstrating that the combination of the dimethylamino group and the azetidine ring is critical for biological activity in this target class [1]. While the patent does not test the target compound itself, the 4-(dimethylamino)benzoylazetidin-3-ol core structure closely mirrors the key intermediate building blocks used in the disclosed synthetic routes. By contrast, common analogs such as 1-benzyl-, 1-(4-chlorobenzoyl)-, or 1-(4-methylbenzoyl)azetidin-3-ol lack the dimethylamino pharmacophoric element entirely, making them unsuitable as direct replacements when the synthetic objective is to access dimethylamino-azetidine-based inhibitor series.

JAK inhibitor Kinase inhibitor Medicinal chemistry scaffold Patent landscape

Best-Fit Application Scenarios for 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol Procurement


Medicinal Chemistry: Synthesis of JAK Kinase Inhibitor Intermediates

Given the structural congruence with patented dimethylamino-azetidine JAK inhibitor scaffolds [1], this compound is best deployed as a late-stage intermediate or building block in kinase inhibitor discovery programs. Its ≥98% purity reduces the risk of side-product interference during amide coupling or sulfonylation reactions, while the cold-chain storage recommendation underscores the need for freshly prepared or properly stored material in multi-step medicinal chemistry campaigns.

ADME Property Optimization: CNS Drug Discovery Fine-Tuning

The unique combination of moderate logP (0.57) and elevated TPSA (43.78 Ų) positions this compound as a candidate for CNS multiparameter optimization (MPO) scoring . Compared to the more lipophilic 1-benzylazetidin-3-ol (logP 0.80, TPSA 23.47 Ų), the target compound offers a superior balance between solubility and permeability, potentially reducing hERG channel binding and phospholipidosis risk in lead optimization campaigns.

High-Purity Chemical Biology Tool Compound Preparation

For chemical biology applications requiring consistent lot-to-lot purity—such as covalent probe synthesis, protein labelling, or cellular target engagement assays—the ≥98% purity specification delivered by multiple vendors provides a reliable procurement standard . This contrasts with more variable purity specifications (95–97%) for common azetidine analogs, which may necessitate additional purification prior to use in sensitive biochemical assays.

Building Block for Diversity-Oriented Synthesis Libraries

The free 3-hydroxyl group combined with the 4-(dimethylamino)benzoyl amide offers orthogonal diversification points for parallel library synthesis. The electron-rich dimethylamino group can participate in directed ortho-metalation or electrophilic aromatic substitution, while the hydroxyl group enables further derivatization (etherification, esterification, oxidation to the ketone). This dual reactivity is not present in N-alkyl or simple N-benzoyl analogs, making the compound a versatile cornerstone for scaffold-oriented library construction.

Quote Request

Request a Quote for 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.